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Introduction
Accurate quantification of protein concentration is a cornerstone of numerous biological and

biotechnological applications, from basic research to the manufacturing of therapeutic drugs.

The Bradford protein assay, developed by Marion M. Bradford in 1976, is a rapid and sensitive

spectrophotometric method for determining protein concentration.[1] This application note

provides a detailed protocol for the Bradford method, which relies on the binding of Coomassie

Brilliant Blue G-250 dye to proteins.

It is important to note that while the query specified "Anazolene sodium," the established and

widely utilized dye for the Bradford protein assay is Coomassie Brilliant Blue G-250. This

document will, therefore, focus on the validated protocols using this dye.

Principle of the Assay
The Bradford assay is a colorimetric method based on the interaction between the Coomassie

Brilliant Blue G-250 dye and proteins in an acidic solution.[1][2] Under acidic conditions, the

dye exists in a reddish-brown, cationic form with an absorbance maximum at approximately

465 nm.[1] When the dye binds to proteins, primarily through electrostatic interactions with
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basic amino acid residues (like arginine and lysine) and hydrophobic interactions, it is stabilized

in its blue, anionic form.[1][2] This protein-dye complex exhibits a significant shift in its

absorbance maximum to 595 nm.[1] The increase in absorbance at 595 nm is directly

proportional to the amount of protein in the sample, allowing for quantitative measurement.[3]

Key Applications
Monitoring protein purification processes.

Quantifying protein yields in cell lysates and tissue homogenates.

Determining protein concentration prior to downstream applications such as electrophoresis,

chromatography, and immunoassays.

Quality control in the production of protein-based therapeutics.

Experimental Protocols
Materials

Bradford Reagent (Coomassie Brilliant Blue G-250)

Protein Standard (e.g., Bovine Serum Albumin - BSA at 2 mg/mL)

Buffer for standards and sample dilution (the same buffer the protein samples are in)

Spectrophotometer and cuvettes or microplate reader

Test tubes or 96-well microplates

Pipettes and tips

Reagent Preparation: Bradford Reagent
A common formulation for the Bradford reagent is as follows:

Dissolve 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol.

Carefully add 100 mL of 85% (w/v) phosphoric acid to the dye solution.
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Once the dye is fully dissolved, dilute the solution to a final volume of 1 liter with distilled

water.

Filter the solution through Whatman No. 1 filter paper to remove any precipitate.

Store the reagent in a dark bottle at room temperature. The diluted reagent is stable for

several weeks.[4]

Caution: Always add acid to water/ethanol, not the other way around. Handle phosphoric acid

with appropriate personal protective equipment.

Protocol 1: Standard Assay (Test Tube)
This protocol is suitable for protein concentrations ranging from 100 to 1500 µg/mL.

Prepare Protein Standards: Prepare a series of protein standards by diluting the 2 mg/mL

BSA stock solution with the appropriate buffer. A typical standard curve can be generated

using the concentrations outlined in Table 1.

Prepare Samples: Dilute your unknown protein samples to fall within the linear range of the

assay.

Assay Procedure:

Pipette 100 µL of each standard and unknown sample into separate, clearly labeled test

tubes.

Add 5.0 mL of Bradford Reagent to each tube.

Mix well by vortexing or inversion.

Incubate at room temperature for at least 5 minutes. The color is stable for up to 60

minutes.

Measure the absorbance of each sample at 595 nm using a spectrophotometer. Zero the

spectrophotometer with a blank containing 100 µL of buffer and 5.0 mL of Bradford

Reagent.
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Data Analysis:

Subtract the absorbance of the blank from the absorbance of all standards and unknown

samples.

Plot the net absorbance of the standards versus their known concentrations to generate a

standard curve.

Determine the concentration of the unknown samples by interpolating their absorbance

values on the standard curve. Remember to account for any dilution factors.

Protocol 2: Micro Assay (96-Well Plate)
This protocol is a higher-throughput method suitable for smaller sample volumes and protein

concentrations in the range of 1 to 20 µg/mL.

Prepare Protein Standards: Prepare a series of protein standards by diluting the BSA stock

solution as described in Table 2.

Prepare Samples: Dilute your unknown protein samples to fall within the linear range of the

micro assay.

Assay Procedure:

Pipette 5 µL of each standard and unknown sample into separate wells of a 96-well

microplate.

Add 250 µL of Bradford Reagent to each well.

Mix the samples on a plate shaker for 30 seconds.

Incubate at room temperature for 5 minutes.

Measure the absorbance at 595 nm using a microplate reader. Use a well with 5 µL of

buffer and 250 µL of Bradford Reagent as the blank.

Data Analysis:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Subtract the absorbance of the blank from the absorbance of all standards and unknown

samples.

Generate a standard curve and determine the concentration of the unknown samples as

described in the standard assay protocol.

Data Presentation
Table 1: Standard Curve Preparation for Standard Assay

Standard
Volume of 2 mg/mL
BSA (µL)

Volume of Buffer
(µL)

Final
Concentration
(µg/mL)

Blank 0 100 0

1 5 95 100

2 10 90 200

3 20 80 400

4 30 70 600

5 40 60 800

6 50 50 1000

7 75 25 1500

Table 2: Standard Curve Preparation for Micro Assay
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Standard
Volume of 0.1
mg/mL BSA (µL)

Volume of Buffer
(µL)

Final
Concentration
(µg/mL)

Blank 0 100 0

1 1 99 1

2 2.5 97.5 2.5

3 5 95 5

4 7.5 92.5 7.5

5 10 90 10

6 15 85 15

7 20 80 20
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Caption: Experimental workflow for the Bradford protein assay.
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Caption: Principle of the Bradford assay color change.

Troubleshooting and Considerations
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Interfering Substances: The Bradford assay is sensitive to detergents like sodium dodecyl

sulfate (SDS), although it is more resistant than the Lowry assay. High concentrations of

basic buffers can also interfere. It is crucial to prepare the protein standards in the same

buffer as the unknown samples.

Protein-to-Protein Variation: The assay's response can vary depending on the amino acid

composition of the protein. Coomassie Brilliant Blue G-250 primarily interacts with basic and

aromatic amino acids. Therefore, using a standard protein that is similar in composition to

the sample protein will yield more accurate results. BSA is a common general-purpose

standard.

Non-Linearity: The standard curve is linear over a limited range. If the absorbance of an

unknown sample is outside this range, it should be diluted and re-assayed.

Precipitation: Highly concentrated protein samples may precipitate when mixed with the

acidic reagent. Diluting the sample before the assay can prevent this.

Cuvette Staining: The dye can stain quartz or glass cuvettes. Rinsing with ethanol or a mild

detergent solution can remove the stain. Using disposable plastic cuvettes is a convenient

alternative.

Need Custom Synthesis?
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To cite this document: BenchChem. [Quantitative Protein Analysis: The Bradford Method
Featuring Coomassie Brilliant Blue G-250]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b086006#quantitative-protein-analysis-using-the-
bradford-method-with-anazolene-sodium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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